molecular formula C7H9NO3 B583231 4-(1,2-Oxazol-4-yl)butanoic acid CAS No. 141679-49-4

4-(1,2-Oxazol-4-yl)butanoic acid

Cat. No.: B583231
CAS No.: 141679-49-4
M. Wt: 155.153
InChI Key: RMFRUIRKHQOZCG-UHFFFAOYSA-N
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Description

“4-(1,2-Oxazol-4-yl)butanoic acid” is a chemical compound that falls under the category of oxazoles . Oxazoles are heterocyclic compounds that have been gaining attention in recent years due to their wide spectrum of biological activities . They are important intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazoles, including “this compound”, has been a topic of interest in the field of organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The exact molecular formula and weight can vary depending on the specific substitutions on the oxazole ring .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo a variety of chemical reactions. The reactivity of these compounds is influenced by the presence of functional groups and the substitution pattern on the oxazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, the presence of functional groups can influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The technology allows for UV-light-triggered selective transport of ionic species in aqueous solutions, showcasing potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Fermentative Butanol Production

Butanol, an important industrial solvent and potential biofuel, can be produced fermentatively by clostridia from substrates like 4-(1,2-Oxazol-4-yl)butanoic acid. This process, revitalized by advances in biotechnology, demonstrates the compound's role in sustainable chemical production (Lee et al., 2008).

Modulation of TRPV1 Channels

4-(Thiophen-2-yl)butanoic acid derivatives have been investigated for their ability to modulate the TRPV1 channels, showing potential in the development of new pain management therapies. These compounds, related structurally to this compound, demonstrate the diverse pharmacological applications of such molecular frameworks (Aiello et al., 2016).

Development of Urease Inhibitors

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibit potent urease inhibitory activity. These findings underline the compound's relevance in therapeutic agent design, highlighting its role in addressing diseases associated with urease activity (Nazir et al., 2018).

Combustion Model for Butanol Isomers

Research into the combustion chemistry of butanol, a bio-derived fuel alternative, benefits from the study of its isomers, including structures related to this compound. This comprehensive model aids in understanding the unique oxidation features of linear and branched alcohols, promoting the development of cleaner combustion technologies (Sarathy et al., 2012).

Mechanism of Action

The mechanism of action of “4-(1,2-Oxazol-4-yl)butanoic acid” and other oxazole derivatives is largely dependent on their chemical structure and the specific biological target. Oxazoles have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “4-(1,2-Oxazol-4-yl)butanoic acid” would depend on factors such as its concentration, the route of exposure, and individual susceptibility . Proper handling and storage procedures should be followed to minimize risks .

Properties

IUPAC Name

4-(1,2-oxazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-8-11-5-6/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFRUIRKHQOZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667764
Record name 4-(1,2-Oxazol-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141679-49-4
Record name 4-(1,2-Oxazol-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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